

Discovery and history of 6-Amino-benzoxazole-2-thiol

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Compound of Interest

Compound Name: 6-Amino-benzoxazole-2-thiol

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6-Amino-benzoxazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-benzoxazole-2-thiol is a heterocyclic organic compound featuring a benzoxazole core, which is a significant scaffold in medicinal chemistry. The presence of an amino group and a thiol group at positions 6 and 2, respectively, provides versatile opportunities for chemical modification, making it an attractive building block in drug discovery and materials science. This document provides a comprehensive overview of the synthesis, known properties, and potential applications of **6-Amino-benzoxazole-2-thiol**, with a focus on experimental details and data presentation for a technical audience.

Introduction and History

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged structure found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific history of the discovery of **6-Amino-benzoxazole-2-thiol** is not extensively documented in publicly available literature. However, its structural class has been the subject of significant research for decades. The development of synthetic routes to substituted benzoxazoles has been driven by the need for novel

therapeutic agents. The synthesis of **6-Amino-benzoxazole-2-thiol** would logically follow from its nitro precursor, 6-nitrobenzo[d]oxazole-2-thiol, a transformation that is a common strategy in medicinal chemistry to introduce an amino group for further functionalization.

Physicochemical Properties

While specific experimental data for **6-Amino-benzoxazole-2-thiol** is not widely published, its properties can be inferred from its structure and data available for its nitro precursor.

Property	Data (6-Amino-benzoxazole-2-thiol)	Data (6-Nitro-benzoxazole-2-thiol)	Source
CAS Number	4694-92-2	14541-93-6	[1] [2]
Molecular Formula	C ₇ H ₆ N ₂ OS	C ₇ H ₄ N ₂ O ₃ S	[1] [2]
Molecular Weight	166.2 g/mol	196.18 g/mol	[2]
Appearance	Expected to be a solid powder	Light yellow to yellow solid	[3]
Melting Point	Not reported	234-235 °C	[3]
Purity	>97% (Commercially available)	Not specified	[1]

Synthesis

The synthesis of **6-Amino-benzoxazole-2-thiol** can be achieved in a two-step process starting from 2-amino-5-nitrophenol. The first step involves the formation of the benzoxazole ring to yield 6-nitrobenzo[d]oxazole-2-thiol, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 6-nitrobenzo[d]oxazole-2-thiol

This step involves the cyclization of 2-amino-5-nitrophenol with a source of a thiocarbonyl group, such as potassium ethylxanthate.

Experimental Protocol:

- Reagents: 2-amino-5-nitrophenol, Potassium ethylxanthate, Dry Pyridine, 2M HCl.
- Procedure:
 - In a round-bottom flask, dissolve 2-amino-5-nitrophenol in dry pyridine.
 - Add potassium ethylxanthate to the solution.
 - Heat the reaction mixture with stirring at 120°C for 6 hours.
 - Allow the mixture to stir at room temperature for an additional 16 hours.
 - Adjust the pH of the reaction mixture to 6 using a 2M HCl solution.
 - The precipitate formed is collected by filtration, washed, and dried to yield 6-nitrobenzo[d]oxazole-2-thiol.

Step 2: Synthesis of 6-Amino-benzooxazole-2-thiol (Inferred)

This step involves the reduction of the nitro group of 6-nitrobenzo[d]oxazole-2-thiol. Several methods are commonly used for the reduction of aromatic nitro groups. Catalytic hydrogenation is a clean and efficient method.

Inferred Experimental Protocol (Catalytic Hydrogenation):

- Reagents: 6-nitrobenzo[d]oxazole-2-thiol, Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Solvent (e.g., Ethanol or Ethyl Acetate).
- Procedure:
 - In a hydrogenation vessel, dissolve 6-nitrobenzo[d]oxazole-2-thiol in a suitable solvent like ethanol.
 - Add a catalytic amount of 10% Pd/C to the solution.
 - Pressurize the vessel with hydrogen gas (typically 1-3 atm).

- Stir the reaction mixture at room temperature until the consumption of hydrogen ceases (as monitored by a pressure gauge).
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude **6-Amino-benzoxazole-2-thiol**.
- The product can be further purified by recrystallization.

Visualization of Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process.



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Caption: Synthetic pathway for **6-Amino-benzoxazole-2-thiol**.

Biological Activities and Potential Applications

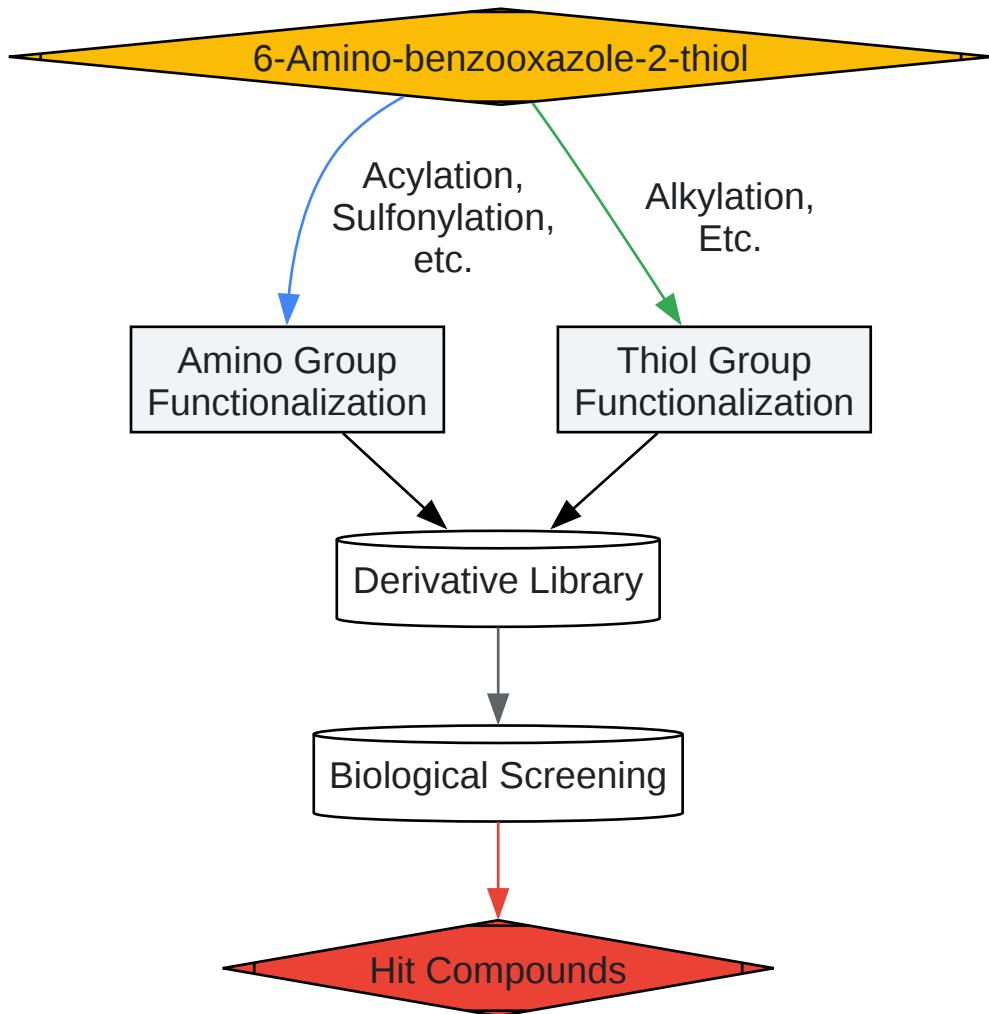
While specific biological data for **6-Amino-benzoxazole-2-thiol** is scarce, the benzoxazole scaffold is a well-established pharmacophore. Derivatives have shown a broad range of activities.

- Anticancer: Many benzoxazole derivatives have been investigated as potential anticancer agents.^[3] Their mechanism of action can involve the inhibition of enzymes like DNA gyrase.
- Antimicrobial: The benzoxazole nucleus is present in compounds with antibacterial and antifungal properties.
- Enzyme Inhibition: Substituted benzoxazoles have been shown to inhibit various enzymes, making them interesting for the treatment of a range of diseases.

The amino group of **6-Amino-benzooxazole-2-thiol** serves as a key functional handle for the synthesis of libraries of derivatives for screening against various biological targets. The thiol group can also be functionalized, for example, by alkylation to produce 2-alkylthio derivatives.

Experimental Workflow for Derivatization

The functional groups on **6-Amino-benzooxazole-2-thiol** allow for straightforward derivatization to create a chemical library for screening.



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Caption: Workflow for derivatization and screening.

Conclusion

6-Amino-benzoxazole-2-thiol is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. While detailed historical and experimental data for this specific molecule are not extensively reported, its synthesis can be reliably inferred from established chemical transformations. The presence of two reactive functional groups makes it an ideal scaffold for the generation of diverse chemical libraries for the discovery of new bioactive molecules. Further research into the specific synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

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